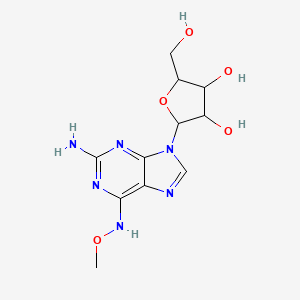

Guanosine-13C,15N2 6-(O-Methyloxime)

Description

Significance of Isotopic Labeling in Nucleoside Research

The strategic replacement of naturally abundant isotopes with their heavier, stable counterparts has revolutionized the study of nucleosides and nucleic acids. This technique of isotopic labeling empowers researchers to distinguish between endogenous and exogenous molecules, track metabolic pathways, and analyze the structure and dynamics of biomolecules.

Principles of Stable Isotope Incorporation

Stable isotope labeling is a technique where atoms in a molecule are replaced by their stable isotopes, which are non-radioactive. silantes.com Commonly used stable isotopes in biological research include Deuterium (²H), ¹³C, and ¹⁵N. silantes.com These isotopes possess the same chemical properties as their more abundant counterparts but have a greater mass. silantes.com This mass difference allows labeled molecules to be distinguished from unlabeled ones using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.com

The incorporation of these isotopes can be achieved through various methods. silantes.com In metabolic labeling, organisms or cells are cultured in a medium enriched with stable isotope-labeled precursors, such as labeled amino acids or glucose. silantes.com These precursors are then utilized by the cellular machinery to synthesize biomolecules, including nucleosides and nucleic acids, thereby incorporating the stable isotopes. silantes.com For more targeted applications, chemical synthesis allows for the precise placement of isotopes at specific atomic positions within a molecule, a method known as site-specific labeling. silantes.com Uniform labeling, where all instances of a particular element are replaced with its stable isotope, can be achieved through biotechnological processes, such as growing bacteria on a fully labeled medium and then extracting the desired biomolecules. silantes.com

Advantages of ¹³C and ¹⁵N Labeling for Guanosine (B1672433) Derivatives

The use of ¹³C and ¹⁵N as labels for guanosine derivatives offers several distinct advantages, particularly for studies utilizing mass spectrometry and NMR spectroscopy. In mass spectrometry, the mass shift introduced by the heavier isotopes allows for the clear differentiation and quantification of labeled molecules from their unlabeled counterparts. nih.gov This is crucial for flux analysis and metabolic studies, enabling researchers to trace the flow of carbon and nitrogen through various biochemical pathways. nih.gov The simultaneous use of both ¹³C and ¹⁵N, known as dual labeling, provides a powerful method to study the exchange and assimilation of these elements in complex biological systems. nih.gov

In NMR spectroscopy, ¹³C and ¹⁵N are NMR-active nuclei that can provide detailed structural and dynamic information. nih.govisotope.com While the natural abundance of these isotopes is low, their enrichment in guanosine derivatives significantly enhances the sensitivity of NMR experiments. cambridge.orgnih.govresearchgate.net This enables the determination of three-dimensional structures of nucleic acids and their complexes with proteins or other molecules. isotope.com The distinct chemical shifts of ¹³C and ¹⁵N nuclei provide a sensitive probe of the local chemical environment, allowing for the study of molecular interactions and conformational changes. cambridge.orgnih.gov

Role of Guanosine-13C,15N2 6-(O-Methyloxime) in Advanced Analytical Methodologies

Guanosine-13C,15N2 6-(O-Methyloxime) is a specialized, labeled derivative of guanosine. The incorporation of ¹³C and ¹⁵N isotopes makes it a valuable internal standard in quantitative mass spectrometry-based studies, while the 6-(O-Methyloxime) modification can influence its chemical properties and potential interactions.

Historical Context of Labeled Nucleosides in Biochemical Studies

The journey of biochemistry began with early inquiries into the chemical processes of life. wikipedia.org The discovery of "nuclein" by Friedrich Miescher in 1869, which was later identified as DNA, marked a pivotal moment. bioexplorer.netwikipedia.org The subsequent elucidation of the roles of nucleic acids as the carriers of genetic information by experiments like the Avery–MacLeod–McCarty experiment in 1944, and the discovery of the double-helix structure of DNA by Watson and Crick in 1953, laid the foundation for modern molecular biology. wikipedia.org

The advent of isotopic labeling techniques in the 20th century provided a new lens through which to view these fundamental molecules. Initially, radioactive isotopes were predominantly used. However, the development of analytical techniques like mass spectrometry and NMR spectroscopy paved the way for the use of stable isotopes, which are safer and offer unique analytical advantages. silantes.com The ability to fluorescently label nucleosides and nucleotides also became a critical tool for various analytical applications, underpinning methods like DNA sequencing and quantitative PCR. nih.gov The development of new technologies, including X-ray diffraction and chromatography, further propelled the field forward. bioexplorer.net

Contemporary Research Landscape of Guanosine-13C,15N2 6-(O-Methyloxime) Applications

In the modern research landscape, stable isotope-labeled nucleosides, including derivatives like Guanosine-13C,15N2 6-(O-Methyloxime), are central to a wide array of advanced analytical methodologies. These labeled compounds are frequently used as internal standards in quantitative mass spectrometry to accurately measure the levels of their unlabeled counterparts in biological samples. This is particularly important in fields like metabolomics and clinical diagnostics.

The modification at the 6-position with an O-methyloxime group can serve several purposes. It can protect the guanosine from certain enzymatic modifications or alter its base-pairing properties, making it a useful tool for studying specific DNA or RNA interactions. Modified nucleosides, in general, have shown significant potential in various therapeutic areas, including antiviral and anticancer applications, by interfering with viral replication or cell division. biosynth.com For instance, modified nucleosides can be incorporated into viral DNA or RNA, disrupting their replication processes. biosynth.com

Furthermore, the dual labeling with ¹³C and ¹⁵N in Guanosine-13C,15N2 6-(O-Methyloxime) allows for sophisticated NMR studies to probe the structure and dynamics of nucleic acids. researchgate.net These studies are crucial for understanding how nucleic acids fold, interact with proteins and other ligands, and carry out their biological functions. silantes.com The insights gained from such research are vital for the development of new therapeutic strategies and diagnostic tools. biosynth.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-amino-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O5/c1-21-16-8-5-9(15-11(12)14-8)17(3-13-5)10-7(20)6(19)4(2-18)22-10/h3-4,6-7,10,18-20H,2H2,1H3,(H3,12,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGMXBRSTMPDTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Techniques Utilizing Guanosine 13c,15n2 6 O Methyloxime

Mass Spectrometry-Based Approaches

Mass spectrometry, especially when coupled with stable isotope dilution techniques, is considered a gold standard for the analysis of DNA adducts due to its high specificity, sensitivity, and accurate quantification capabilities. nih.gov The use of isotopically labeled internal standards, such as Guanosine-13C,15N2 6-(O-Methyloxime), is fundamental to achieving reliable results in complex biological samples. acs.org

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the absolute quantification of analytes. By introducing a known amount of a stable isotope-labeled version of the analyte of interest, such as Guanosine-13C,15N2 6-(O-Methyloxime), into a sample, the concentration of the natural, or "unlabeled," analyte can be determined with high precision and accuracy. nist.govnih.gov This method is particularly advantageous for analyzing DNA adducts, which are often present in very low concentrations within complex biological matrices. nih.govacs.org

The core principle of stable isotope dilution (SID) lies in the addition of a known quantity of an isotopically enriched version of the target analyte to a sample. acs.org This "spiked" sample is then processed, and the ratio of the unlabeled analyte to the labeled internal standard is measured using mass spectrometry. nist.gov Because the labeled and unlabeled forms of the analyte are chemically identical, they behave identically during sample preparation, chromatography, and ionization. nih.gov Any sample loss or variation during the analytical process affects both forms equally, thus preserving the ratio. This allows for highly accurate quantification, as the initial concentration of the unlabeled analyte can be calculated from the measured ratio and the known amount of the added standard. nih.govacs.org The use of stable isotopes like 13C and 15N ensures that the internal standard is distinguishable from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer. acs.org

Biological samples are inherently complex, containing a multitude of endogenous and exogenous components that can interfere with the analysis. nih.govtandfonline.com These "matrix effects" can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.govnebiolab.com The co-elution of matrix components with the analyte of interest is a primary cause of these effects. tandfonline.com

An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. acs.org Stable isotope-labeled internal standards, like Guanosine-13C,15N2 6-(O-Methyloxime), are considered the gold standard for mitigating matrix effects because they have nearly identical physicochemical properties to their unlabeled counterparts. researchgate.net By normalizing the signal of the analyte to the signal of the co-eluting internal standard, variations in ionization efficiency due to matrix components can be effectively compensated for, leading to more accurate and reproducible results. nih.govacs.org This normalization process is a critical step in ensuring the reliability of quantitative data obtained from complex biological matrices. helsinki.fi

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the analysis of modified nucleosides and DNA adducts. escholarship.orgresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, enabling the detection and quantification of trace-level compounds in complex mixtures. nih.gov The development of advanced LC-MS methods has been crucial for measuring the low concentrations of DNA adducts typically found in biological samples, which can be in the range of 0.01 to 10 adducts per 10^8 normal nucleotides. nih.govumn.eduacs.org

The integration of ultra-high performance liquid chromatography (UHPLC) has significantly enhanced LC-MS analyses of modified nucleosides. nih.govnih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for separations at higher pressures, resulting in improved resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.govnih.gov This is particularly beneficial for resolving complex mixtures of nucleosides and their isomers. elsevierpure.com The improved chromatographic performance of UHPLC leads to sharper and more concentrated peaks, which in turn enhances the signal-to-noise ratio in the mass spectrometer, a critical factor when dealing with the low abundance of DNA adducts. researchgate.net

Table 1: Comparison of Typical UHPLC and HPLC Parameters for Nucleoside Analysis

| Parameter | UHPLC | Conventional HPLC |

| Column Particle Size | < 2 µm | 3 - 5 µm |

| Column Internal Diameter | 1.0 - 2.1 mm | 2.1 - 4.6 mm |

| Flow Rate | 0.2 - 0.6 mL/min | 0.5 - 2.0 mL/min |

| Backpressure | 600 - 1200 bar | 100 - 400 bar |

| Analysis Time | < 15 min | > 30 min |

| Peak Width | Narrow | Broad |

| Sensitivity | High | Moderate |

This table provides a general comparison; specific parameters can vary based on the application.

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive detection technique widely used for the analysis of modified nucleosides. escholarship.orgnih.govelsevierpure.com In a typical MS/MS experiment, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. nih.gov This process, often referred to as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity, as the detection is based on a specific precursor-to-product ion transition. escholarship.org This is particularly important for distinguishing between isobaric compounds—molecules with the same mass but different structures. nih.gov The characteristic fragmentation patterns of nucleosides, such as the loss of the deoxyribose moiety, are used to develop highly selective MS/MS methods for their quantification. nih.gov

Table 2: Common MS/MS Transitions for Guanosine (B1672433) and Modified Guanosine Analogs

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Guanosine | 284.1 | 152.1 |

| 8-oxo-2'-deoxyguanosine | 300.1 | 168.1 |

| O6-methylguanine | 298.1 | 166.1 |

Note: The specific m/z values may vary slightly depending on the ionization mode and adducts.

High-Resolution Mass Spectrometry (HRMS) for Enhanced Specificity

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). This allows for the determination of an ion's elemental formula, providing a much higher degree of confidence in its identification compared to nominal mass instruments.

When analyzing Guanosine-13C,15N2 6-(O-Methyloxime), HRMS offers enhanced specificity by distinguishing the labeled standard from the unlabeled analyte and any potential isobaric interferences (different molecules with the same nominal mass) based on their precise mass-to-charge ratios. echemi.com The exact mass of Guanosine-13C,15N2 6-(O-Methyloxime) is 315.11564226. echemi.com An HRMS instrument can measure this value with extreme precision, unequivocally confirming its presence and differentiating it from other compounds. This is particularly valuable in untargeted or discovery-based studies where the complexity of the sample matrix is high.

Table 2: Exact Mass Data for High-Resolution Analysis

| Compound | Molecular Formula | Nominal Mass | Exact Mass |

| 6-(O-Methyloxime) Guanosine | C11H15N5O5 | 311 | 311.1073 |

| Guanosine-13C,15N2 6-(O-Methyloxime) | C10 ¹³C H16 N3 ¹⁵N2 O5 | 315 | 315.1156 |

Note: Exact mass for the unlabeled compound is calculated. The exact mass for the labeled compound is from published data. echemi.com

Chemical Derivatization for Enhanced Mass Spectrometric Performance

Chemical derivatization is the process of modifying an analyte to alter its chemical and physical properties, making it more suitable for a specific analytical method. spectroscopyonline.comjfda-online.com The compound Guanosine-13C,15N2 6-(O-Methyloxime) is itself a derivative of guanosine. This derivatization—the addition of an O-methyloxime group—is performed to improve analytical characteristics for mass spectrometry and chromatography.

Strategies for Improved Ionization Efficiency

The efficiency with which an analyte is ionized in a mass spectrometer's source (e.g., electrospray ionization, ESI) directly impacts the sensitivity of the analysis. nih.gov Polar molecules like nucleosides can sometimes exhibit weak ionization. Chemical derivatization is a key strategy to enhance the ionization efficiency of target analytes. researchgate.netscience.gov

The introduction of the O-methyloxime group to the guanosine molecule can improve its ionization characteristics. This modification can alter the molecule's proton affinity or its ability to form adducts, which are key factors in the ESI process. By creating a derivative that is more readily charged in the gas phase, a stronger signal is generated, leading to lower limits of detection and more reliable quantification. nih.govscience.gov Derivatization strategies often aim to introduce a moiety that is easily chargeable or improves the analyte's surface activity, both of which can lead to significant signal enhancement in LC-ESI-MS analyses. researchgate.net

Derivatization for Enhanced Chromatographic Separation

Liquid chromatography (LC) is almost always coupled with mass spectrometry for the analysis of complex mixtures. The quality of the chromatographic separation is critical for accurate quantification, as it separates the analyte of interest from other interfering compounds. researchgate.net Derivatization can significantly improve the chromatographic behavior of an analyte. nih.govnih.gov

Reversed-phase liquid chromatography (RP-LC) is the most common mode of LC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. waters.com Highly polar compounds, such as the nucleoside guanosine, are often poorly retained on standard RP-LC columns, eluting very early in the chromatogram, often with other unretained matrix components, which can compromise the analysis. waters.comhelixchrom.com

Chemical derivatization is employed to decrease the polarity of the analyte, thereby increasing its retention on the reversed-phase column. libretexts.org The conversion of a polar functional group on guanosine to a less polar O-methyloxime group makes the resulting molecule more hydrophobic. This increased hydrophobicity leads to a stronger interaction with the nonpolar stationary phase, resulting in longer retention times, better separation from other polar matrix components, and improved peak shape. researchgate.netlibretexts.org This enhanced separation is crucial for reducing ion suppression effects in the mass spectrometer and ensuring more accurate and reproducible results.

Data Processing and Bioinformatic Analysis in Quantitative MS

In quantitative mass spectrometry, the presence of stable isotopes in Guanosine-¹³C,¹⁵N₂ 6-(O-Methyloxime) is fundamental to its utility. The mass difference between the labeled compound and its unlabeled counterpart allows for precise quantification in complex biological mixtures. The data generated from these experiments require sophisticated processing and bioinformatic analysis to extract meaningful results.

The initial step in data processing involves the analysis of mass spectra to identify the isotopic distribution patterns. nih.gov For a peptide or molecule labeled with ¹⁵N, the mass shift in the spectrum is a direct function of the number of nitrogen atoms and the enrichment level. nih.gov Similarly, ¹³C labeling shifts the mass isotopomer distribution. nih.govacs.org When a compound is dual-labeled with both ¹³C and ¹⁵N, the resulting spectrum is a convolution of the isotopic distributions of both elements. nih.gov

Bioinformatic algorithms are essential for deconvoluting these complex spectra. These computational tools perform several critical functions:

Correction for Natural Abundance: All naturally occurring compounds contain a small percentage of heavy isotopes (e.g., ~1.1% for ¹³C). nih.govacs.org Analytical software must correct for this natural abundance in the unlabeled standard to accurately determine the signal originating from the isotopically enriched tracer. nih.gov

Isotopomer Distribution Analysis: The software simulates theoretical isotope patterns for various levels of ¹³C and ¹⁵N enrichment. acs.org By fitting these simulated patterns to the experimental data, the precise enrichment level and concentration of the labeled compound can be determined. acs.org This process can be automated to analyze large datasets from high-throughput experiments. oup.com

Quantification: The ratio of the integrated signal intensity of the labeled molecule to that of an unlabeled internal standard allows for precise quantification. researchgate.net For proteomic or metabolomic studies, software suites like MaxQuant, TPP, and OpenMS provide comprehensive workflows for processing raw MS data, identifying peptides or metabolites, and performing statistical analysis for quantification. researchgate.netnih.gov

A key advantage of using high-resolution mass spectrometry is the ability to resolve the isotopic fine structure, which can provide unequivocal assignments of ¹⁵N and ¹³C enrichment levels. researchgate.net This high mass accuracy is crucial for distinguishing the correct combination of ¹³C and ¹⁵N labels, as subtle shifts in peak centroids can reveal differences in the underlying isotopic composition. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution and the solid state. alfa-chemistry.com The use of isotopically labeled compounds like Guanosine-¹³C,¹⁵N₂ 6-(O-Methyloxime) dramatically expands the capabilities of NMR, especially for studying complex biomolecules like nucleic acids. alfa-chemistry.comsigmaaldrich.com

Solution-State NMR for Structural Elucidation of Labeled Guanosine Derivatives

In solution-state NMR, the primary challenge in studying nucleic acids is severe spectral overlap, as there are only four different nucleotide building blocks. wikipedia.orgnih.gov Isotopic labeling with ¹³C and ¹⁵N helps to overcome this limitation by spreading the signals over a much wider frequency range in two- or three-dimensional correlation experiments. wikipedia.orgnih.gov

For a molecule like Guanosine-¹³C,¹⁵N₂ 6-(O-Methyloxime), the labels serve several purposes:

Resonance Assignment: Multidimensional heteronuclear experiments, such as the ¹H-¹⁵N or ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to correlate the proton signals with the nitrogen and carbon atoms to which they are attached. acs.org This provides unambiguous assignments for specific atoms within the molecular structure.

Structural Restraints: Nuclear Overhauser Effect Spectroscopy (NOESY) experiments detect protons that are close in space (typically <5 Å). When combined with isotopic labeling, filtered NOESY experiments can distinguish between intramolecular and intermolecular contacts, providing crucial distance restraints for calculating a high-resolution 3D structure. jandr.orgpasteur.fr

Tautomeric and Conformational States: NMR can be used to investigate the tautomeric equilibria and conformational preferences of guanosine derivatives. rsc.org The chemical shifts of the labeled ¹⁵N and ¹³C atoms are highly sensitive to their chemical environment, providing direct insight into hydrogen bonding, base pairing, and the syn/anti conformation around the glycosidic bond.

The introduction of the ¹⁵N isotope is particularly beneficial as it replaces the naturally abundant ¹⁴N, which has an electric quadrupole moment that leads to broad NMR signals. ¹⁵N, being a spin-1/2 nucleus, results in much sharper lines and allows for the measurement of scalar couplings (J-couplings) through chemical bonds, providing additional structural information. nih.gov

Solid-State NMR for Supramolecular Assembly Characterization

Guanosine and its derivatives are well-known for their ability to self-assemble into higher-order structures, such as G-quadruplexes and planar ribbons, which are stabilized by hydrogen bonds. acs.orgacs.org Solid-state NMR (ssNMR) is an ideal technique for characterizing these non-crystalline, insoluble assemblies. nih.gov

Isotopic labeling is often essential for detailed ssNMR studies. nih.gov The use of ¹³C and ¹⁵N labels in Guanosine-¹³C,¹⁵N₂ 6-(O-Methyloxime) would allow for the precise characterization of its supramolecular structures.

Identification of Hydrogen-Bonding Patterns: The ¹⁵N chemical shift is a sensitive probe of the hydrogen-bonding environment. Different self-assembly motifs, such as Hoogsteen-paired G-quartets versus Watson-Crick-like ribbon structures, exhibit distinct intermolecular N-H···N and N-H···O hydrogen bonds. researchgate.netacs.org These differences result in characteristic ¹⁵N and ¹H chemical shifts, which can be used as a fingerprint to identify the assembly type. researchgate.netfigshare.com

Probing Intermolecular Contacts: Techniques like ¹H-¹³C and ¹H-¹⁵N correlation experiments under magic-angle spinning (MAS) can identify which parts of the molecule are involved in intermolecular interfaces, revealing the packing and symmetry of the supramolecular assembly. researchgate.net

Structural Refinement: The measurement of chemical shift anisotropy (CSA) and dipolar couplings in the solid state provides information on local geometry and orientation, which can be used to refine structural models of the assembly. researchgate.net

Table 1: Characteristic ¹H Chemical Shifts in Solid-State NMR for Distinguishing Guanosine Self-Assembly Motifs This interactive table summarizes typical proton chemical shift ranges observed for different hydrogen-bonded protons in guanosine assemblies.

| Assembly Type | NH Proton Chemical Shift (ppm) | NH₂ Proton Chemical Shifts (ppm) | Dominant H-Bond |

|---|---|---|---|

| Ribbon-like | 13 – 15 | Inverted order (H21 is downfield of H22) | N-H···N |

| Quartet-like | 10 – 11 | Normal order (H22 is downfield of H21) | N-H···O |

Data sourced from studies on guanosine derivatives. researchgate.netacs.orgfigshare.com

Isotopic Editing and Filtering Techniques in NMR

Isotope filtering and editing are powerful NMR techniques that leverage the presence of ¹³C or ¹⁵N labels to simplify complex spectra. researchgate.netnih.gov These methods are designed to select only the signals from protons attached to the desired isotope, effectively "filtering out" all other signals. jandr.orgresearchgate.net

For a sample containing Guanosine-¹³C,¹⁵N₂ 6-(O-Methyloxime) in a complex biological matrix (e.g., bound to a protein or in a cell lysate), isotope filtering would be invaluable.

Spectral Simplification: An isotope-filtered NOESY experiment can be set up to show only the NOEs originating from the labeled guanosine derivative. jandr.org This eliminates the overwhelming background signals from an unlabeled binding partner (like a protein), allowing for a clear view of the ligand's conformation and its contacts within the binding site. researchgate.netresearchgate.net

Editing based on Isotope Type: It is possible to design experiments that distinguish between protons attached to ¹³C and those attached to ¹⁵N. researchgate.net This allows for intramolecular discrimination and can help in assigning signals within the labeled molecule itself.

Mechanism: The principle of isotope filtering relies on the one-bond scalar coupling (¹J) between the heteronucleus (¹³C or ¹⁵N) and its attached proton. Pulse sequences are designed to manipulate the spin state of the protons based on whether they are coupled to an active isotope, allowing for the selective observation or suppression of their signals. jandr.orgcopernicus.org

These techniques have become a cornerstone for studying the structure of protein-DNA and protein-RNA complexes, where typically only one component of the complex can be isotopically labeled. researchgate.net

Conformational Dynamics Studies using Guanosine-13C,15N2 6-(O-Methyloxime)

Molecules are not static; they undergo a range of conformational motions that are often critical to their biological function. NMR spectroscopy is unique in its ability to probe these dynamics across a wide range of timescales. Isotopic labeling with ¹³C and ¹⁵N is crucial for these studies. nih.gov

The specific labeling in Guanosine-¹³C,¹⁵N₂ 6-(O-Methyloxime) allows for a detailed investigation of its conformational dynamics:

Relaxation Measurements: By measuring the relaxation rates (R₁ and R₂) and the heteronuclear Nuclear Overhauser Effect (NOE) for the labeled ¹³C and ¹⁵N nuclei, researchers can quantify the motion of specific atomic sites on timescales from picoseconds to nanoseconds. nih.gov This provides information about the flexibility of the guanine (B1146940) base, the sugar pucker, and the modified oxime group.

Probing Slower Motions: Techniques like relaxation dispersion (RD) can detect slower conformational exchanges occurring on the microsecond to millisecond timescale. nih.gov These experiments can reveal the presence of low-populated, transient "excited states" that may be functionally important. acs.org For example, RD could be used to study the dynamics of the guanosine derivative as it binds to a target or participates in the formation of a supramolecular structure.

Syn/Anti Conformational Exchange: The equilibrium between the syn and anti conformations of the guanine base relative to the ribose sugar is a key dynamic process in nucleic acids. nih.govresearchgate.net Isotopic labeling at positions sensitive to this rotation (e.g., ¹³C8) allows for the direct monitoring of this exchange process.

The selective labeling of the N9 position in guanine is particularly advantageous for studying large RNA molecules, as this nucleus exhibits favorable relaxation properties (narrower linewidths) compared to other nitrogen atoms in the base. nih.gov This highlights how specific labeling strategies can be optimized for particular dynamic experiments.

Applications in Biochemical and Molecular Research

Metabolomics and Metabolic Flux Analysis

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological sample. Metabolic flux analysis (MFA), a key component of metabolomics, measures the rates of metabolic reactions within a network. In this context, Guanosine-13C,15N2 6-(O-Methyloxime) serves as an invaluable tool. When introduced into a biological system, it is processed alongside endogenous guanosine (B1672433), and its isotopically distinct signature allows for the precise tracking of its metabolic fate. This enables researchers to map the flow of guanosine through various pathways and quantify the rates of its conversion to other molecules. mdpi.comnih.gov The dual labeling with both ¹³C and ¹⁵N provides additional layers of information, making it possible to simultaneously track the carbon and nitrogen atoms of the purine (B94841) ring, which is particularly useful for dissecting complex metabolic networks. nih.gov

The metabolism of purines is fundamental to all living organisms, providing the building blocks for DNA and RNA, as well as molecules involved in cellular signaling and energy transfer. wikipedia.org Purine nucleotides can be synthesized through two main routes: the de novo synthesis pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. wikipedia.orgresearchgate.net Isotopically labeled guanosine is instrumental in elucidating the activity and interplay of these two pathways in various physiological and pathological states. nih.gov

The de novo synthesis of purines is a complex, multi-step process that consumes amino acids, formate, and bicarbonate. youtube.compixorize.com While Guanosine-13C,15N2 6-(O-Methyloxime) is primarily a tool for tracing the fate of guanosine itself, it can be used in conjunction with other labeled precursors (like labeled glycine (B1666218) or glutamine) to dissect the de novo pathway. By measuring the dilution of the labeled guanosine pool over time, researchers can infer the rate at which new, unlabeled guanosine is being synthesized. In studies of tissues with high proliferative rates, such as certain tumors, understanding the reliance on de novo synthesis is critical. researchgate.netnih.gov

The salvage pathway is an energy-efficient mechanism for replenishing the nucleotide pool by recycling nucleobases and nucleosides from the breakdown of nucleic acids or from extracellular sources. wikipedia.orgfiveable.me Guanosine is a key substrate for this pathway, where it can be phosphorylated to guanosine monophosphate (GMP). By introducing Guanosine-13C,15N2 6-(O-Methyloxime) into a cell culture or preclinical model, researchers can directly trace its incorporation into the GMP pool and subsequently into RNA and DNA. nih.gov This allows for the quantification of salvage pathway activity. Such investigations have revealed that many tissues and tumors rely heavily on the salvage pathway to maintain their purine nucleotide pools. nih.gov

Table 1: Representative Data from Isotopic Tracing of Purine Salvage

This table illustrates the type of data that can be generated using a labeled guanosine tracer to measure the contribution of the salvage pathway to the guanosine monophosphate (GMP) pool in different cell types. The fractional abundance represents the percentage of the total GMP pool that is derived from the labeled tracer.

| Cell Line | Labeled Tracer | Fractional Abundance of Labeled GMP (%) |

| Cal-51 (Breast Cancer) | [¹⁵N₅]-Guanosine | ~1-2% |

| Renca (Kidney Cancer) | [¹⁵N₅]-Guanosine | ~1-2% |

Data are representative of findings from studies such as those by Gu et al. (2024), where isotopically labeled nucleosides were used to assess salvage pathway activity in tumor xenografts. nih.gov

Accurate measurement of the size of nucleoside and nucleotide pools is essential for understanding cellular metabolism and its response to various stimuli. Isotope dilution mass spectrometry is the gold standard for this type of quantification. nih.gov In this method, a known amount of an isotopically labeled internal standard, such as Guanosine-13C,15N2 6-(O-Methyloxime), is added to a biological sample. The sample is then processed, and the ratio of the endogenous (unlabeled) guanosine to the labeled standard is measured by mass spectrometry. Because the amount of the added standard is known, the absolute concentration of the endogenous guanosine can be calculated with high precision and accuracy. mdpi.com This technique can be extended to quantify the entire pool of guanine (B1146940) nucleotides (GMP, GDP, and GTP) after enzymatic or chemical hydrolysis to guanosine.

Metabolic turnover refers to the rate at which molecules within a cell or tissue are synthesized and degraded. Stable isotope labeling is a powerful method for measuring these rates in vivo or in vitro. nih.govnih.gov By introducing Guanosine-13C,15N2 6-(O-Methyloxime) and monitoring the rate at which the labeled isotopes are incorporated into nucleic acids (RNA and DNA), researchers can determine the synthesis rate of these macromolecules. Conversely, by pre-labeling a system and then switching to an unlabeled medium, the rate of decay of the isotopic signal can be used to calculate the degradation rate. These measurements provide a dynamic view of cellular processes that is not achievable with static concentration measurements alone.

The use of Guanosine-13C,15N2 6-(O-Methyloxime) is particularly valuable in controlled experimental settings like cell cultures and preclinical animal models. nih.gov In these systems, the labeled compound can be administered, and its metabolic fate can be tracked in a time-dependent manner. This allows for detailed kinetic studies of purine metabolism under various conditions, such as in response to drug treatment or in models of disease. For example, researchers can investigate how cancer cells alter their purine metabolism to support rapid proliferation or how metabolic pathways are rewired in response to metabolic stress. nih.govnih.gov The insights gained from these preclinical studies are crucial for identifying new therapeutic targets and understanding disease mechanisms. nih.govdebiopharm.com

Tracing Guanosine and Purine Metabolism Pathways

Nucleic Acid Modification Analysis (Epitranscriptomics)

The study of epitranscriptomics, which encompasses the functional relevance of the diverse chemical modifications to RNA, heavily relies on sensitive and specific analytical techniques. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for the discovery and quantification of the more than 170 known RNA modifications. nih.gov The use of stable isotope-labeled internal standards is paramount in LC-MS/MS to correct for variations in sample preparation, instrument response, and matrix effects, thereby ensuring high accuracy and precision. acanthusresearch.comlongdom.orgcrimsonpublishers.com Guanosine-13C,15N2 6-(O-Methyloxime) is specifically designed for this purpose, where the 13C and 15N isotopes provide a distinct mass shift for clear differentiation from the endogenous, unlabeled analytes, while the 6-(O-Methyloxime) group can be used in derivatization strategies to enhance analytical detection.

Absolute quantification of modified ribonucleosides is essential for understanding their stoichiometry and dynamic regulation within the cell. The isotope dilution method, which employs stable isotope-labeled standards like Guanosine-13C,15N2 6-(O-Methyloxime), is the gold standard for achieving this. nih.gov In this approach, a known amount of the labeled standard is spiked into a biological sample containing the analyte of interest. Following enzymatic digestion of the RNA to its constituent nucleosides, the sample is analyzed by LC-MS/MS. The ratio of the signal from the endogenous, unlabeled nucleoside to that of the co-eluting, isotopically labeled standard allows for precise and absolute quantification, often reaching femtomole to attomole levels of sensitivity. researchgate.net

Transfer RNAs are heavily modified, with modifications playing crucial roles in their structure, stability, and function in protein translation. nih.govmit.edu Quantitative analysis of these modifications is critical for understanding their role in various biological processes and diseases. By using stable isotope-labeled internal standards, researchers can accurately quantify the levels of various modified guanosine derivatives in tRNA pools. For instance, a study quantifying modified nucleosides in Saccharomyces cerevisiae tRNA utilized a biosynthetically produced stable isotope-labeled internal standard to track changes in modification levels across different growth phases. nih.gov While this study used a globally labeled standard, the principle of using a specific labeled standard like Guanosine-13C,15N2 6-(O-Methyloxime) for targeted quantification of a particular modification or a class of modifications is a well-established extension of this methodology. mdpi.comnih.gov

Table 1: Representative Modified Guanosine Nucleosides in tRNA and their Functions

| Modified Guanosine | Function in tRNA |

| 1-methylguanosine (m1G) | Prevents frameshifting during translation. |

| N2-methylguanosine (m2G) | Stabilizes tRNA structure. |

| N2,N2-dimethylguanosine (m2,2G) | Contributes to the proper folding of the D-loop. |

| 7-methylguanosine (m7G) | Plays a role in tRNA stability and recognition by enzymes. |

Ribosomal RNA is another class of abundant and highly modified RNA, with modifications clustering in functionally important regions of the ribosome. nih.govnih.govresearchgate.netacs.org These modifications are critical for ribosome biogenesis and proper protein synthesis. Stable isotope labeling, often in the form of 15N-labeled rRNA, has been successfully employed as an internal standard for the quantitative monitoring of rRNA modifications. nih.govnih.govresearchgate.netacs.org This approach allows for the measurement of the relative abundance of modified residues in different ribosomal particles, providing insights into the timing and coordination of modification events. nih.govnih.govresearchgate.netacs.org Guanosine-13C,15N2 6-(O-Methyloxime) can be utilized in a similar fashion for the targeted and absolute quantification of specific guanosine modifications within rRNA, complementing the global labeling strategies. capes.gov.br

The discovery of internal modifications in messenger RNA has added a new layer of complexity to gene expression regulation. cd-genomics.com While less abundant than in tRNA and rRNA, mRNA modifications such as N6-methyladenosine (m6A) have profound effects on mRNA stability, splicing, and translation. The quantification of these modifications is crucial for elucidating their regulatory roles. LC-MS/MS-based methods are employed for the sensitive detection and quantification of a wide range of mRNA modifications. cd-genomics.comacs.org The use of stable isotope-labeled internal standards, including those for guanosine modifications, is essential for accurate quantification, especially given the low abundance of many of these marks in mRNA. nih.govmdpi.com

Table 2: Examples of Modified Guanosine Nucleosides Detected in mRNA

| Modified Guanosine | Potential Function in mRNA |

| 7-methylguanosine (m7G) | Part of the 5' cap structure, essential for translation initiation. |

| 1-methylguanosine (m1G) | May influence translation. |

| N2-methylguanosine (m2G) | Potential role in regulating mRNA translation or stability. |

The field of epitranscriptomics is continuously expanding, with new RNA modifications being discovered. Mass spectrometry is the primary tool for the untargeted identification of these novel modifications due to its ability to detect molecules based on their mass-to-charge ratio. nih.govnih.gov Stable isotope labeling is a powerful strategy to confirm the identity of a putative new modification. nih.gov By growing organisms in media containing stable isotope-labeled precursors, any newly identified modified nucleoside will exhibit a predictable mass shift. nih.gov The use of a synthetically produced, isotopically labeled standard like Guanosine-13C,15N2 6-(O-Methyloxime) can further aid in the structural elucidation and subsequent development of a quantitative assay for the newly discovered modification.

Reactive oxygen species (ROS) can damage nucleic acids, leading to the formation of various lesions, with guanine being particularly susceptible to oxidation. nih.gov The most common oxidative damage product, 8-oxo-7,8-dihydroguanine (8-oxoGua), is a widely studied biomarker of oxidative stress. nih.govresearchgate.netresearchgate.net The analysis of such damaged nucleosides often requires chemical derivatization to improve their stability and chromatographic behavior for LC-MS/MS analysis. The formation of an O-methyloxime at the C6 position of guanine is a derivatization strategy that can be employed for this purpose. In this context, Guanosine-13C,15N2 6-(O-Methyloxime) would serve as an ideal internal standard for the accurate quantification of oxidatively damaged guanosine species that have been subjected to the same derivatization procedure. This ensures that any variability introduced during the derivatization step is accounted for, leading to more reliable and accurate measurements of oxidative damage in nucleic acids. sigmaaldrich.com

Table 3: Common Oxidative Damage Products of Guanosine

| Oxidized Guanosine Product | Significance |

| 8-oxo-7,8-dihydroguanine (8-oxoGua) | A major and well-studied biomarker of oxidative DNA and RNA damage. |

| Fapy-Guanine | A product of guanine oxidation that can block DNA replication. |

| Guanidinohydantoin | A further oxidation product of 8-oxoGua. |

| Spiroiminodihydantoin | A product of guanine oxidation that can be mutagenic. |

Absolute Quantification of Modified Ribonucleosides in RNA

Structural Biology and Biomolecular Interactions

The O6-methyl modification significantly alters the hydrogen-bonding properties of guanosine. The methyl group at the O6 position removes the hydrogen bond acceptor capability at that site and, more importantly, blocks the N1 position from acting as a hydrogen bond donor, which is crucial for standard Watson-Crick base pairing with cytosine. oup.comias.ac.in Instead, O6-methylguanosine preferentially pairs with thymine (B56734) (in DNA) or uridine (B1682114) (in RNA), adopting a conformation that is geometrically similar to a canonical Watson-Crick pair. nih.govresearchgate.net

X-ray crystallographic studies have shown that the methyl group in O6-methylguanosine favors a distal conformation, which sterically hinders the formation of a standard G:C pair. researchgate.netresearchgate.net This inherent structural preference is a primary reason for its mutagenic and translation-disrupting properties. Incorporating Guanosine-13C,15N2 6-(O-Methyloxime) into synthetic oligonucleotides allows for the study of these structural perturbations using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C and ¹⁵N labels provide additional NMR-active nuclei that can resolve structural ambiguities and provide detailed insights into local conformation, dynamics, and the precise geometry of the m6G:U mismatch within a nucleic acid duplex. oup.com

Guanosine and its derivatives are known for their ability to self-assemble into higher-order structures, most notably G-quadruplexes, which are formed from square planar arrangements of four guanine bases (G-quartets). The formation of these structures is highly dependent on the hydrogen bonding capabilities at the Watson-Crick face of the guanine base.

The modification at the O6 position in O6-methylguanosine disrupts the Hoogsteen hydrogen bonding network required to form a stable G-quartet. Research has demonstrated that the presence of a single O6-methylguanosine moiety within a G-quadruplex sequence lowers its thermal stability. acs.org While the fundamental quadruplex structure may be retained, the modification introduces a significant local perturbation. acs.org The use of Guanosine-13C,15N2 6-(O-Methyloxime) would be a powerful asset in studying the structural and dynamic consequences of such "defects" in G-quadruplexes, providing site-specific probes for NMR or other spectroscopic methods to understand how these modifications modulate the stability and recognition of these important nucleic acid structures.

The altered chemical face of O6-methylguanosine directly impacts its recognition by proteins. This is evident in the interaction with DNA polymerases, which can misinterpret m6G as adenine, leading to the incorporation of thymine during replication. nih.govresearchgate.net The structural mimicry of an A:T pair by the m6G:T pair is a key factor in this lack of discrimination. researchgate.netresearchgate.net

In the context of RNA-protein interactions, the substitution of conserved guanosine residues with O6-methylguanosine in functional RNA molecules like ribozymes has provided deep mechanistic insights. For example, in the hammerhead ribozyme, replacing conserved guanosines at positions G5, G8, or G12 with O6-methylguanosine resulted in a ~75-fold reduction in the catalytic rate (kcat) without affecting substrate binding (Km). oup.comoup.com This suggests these residues are critical for the chemical step of catalysis rather than for ground-state binding. oup.com Furthermore, modifications at G5 and G8, but not G12, reduced the binding affinity for essential magnesium ions, indicating distinct roles for each conserved guanosine in folding and catalysis. oup.comoup.com The isotopic labels in Guanosine-13C,15N2 6-(O-Methyloxime) would enable advanced NMR studies to directly probe the local environment of these modified sites within the ribozyme-substrate complex, detailing changes in protein-RNA and ion-RNA contacts.

| Interaction Partner | Effect of O6-Methylguanosine | Research Finding |

| DNA Polymerase | Miscoding | Polymerase misreads m6G as 'A' and incorporates 'T'. nih.govresearchgate.net |

| Hammerhead Ribozyme | Reduced Catalytic Activity | Substitution at conserved G5, G8, or G12 reduces kcat ~75-fold. oup.comoup.com |

| MS2 Coat Protein | Inhibition of Binding (Inferred) | Analogues are used to probe essential functional groups for protein binding. ias.ac.in |

Method Development and Validation in Quantitative Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for achieving high accuracy and reproducibility. acanthusresearch.comnih.govscispace.com Mass spectrometry is inherently non-quantitative due to signal fluctuations from matrix effects and variable ionization efficiency. nih.gov A SIL internal standard, such as Guanosine-13C,15N2 6-(O-Methyloxime), is the ideal tool to overcome these limitations. nih.govnih.gov

Because it is chemically identical to the unlabeled analyte of interest [6-(O-Methyloxime)guanosine], it co-elutes during chromatography and experiences the same behavior during sample extraction, derivatization, and ionization in the mass spectrometer. nih.govnih.gov However, due to the incorporation of heavy isotopes (¹³C and ¹⁵N), it has a higher mass and can be distinguished from the analyte by the mass spectrometer. acanthusresearch.com By adding a known amount of the SIL standard to a sample, the ratio of the analyte's signal to the standard's signal can be used to calculate the analyte's absolute quantity, effectively correcting for any experimental variability. nih.govresearchgate.net This isotope dilution mass spectrometry approach allows for quantification of modified nucleosides with unparalleled sensitivity, reaching into the attomole range. researchgate.netoup.com The development of methods using Guanosine-13C,15N2 6-(O-Methyloxime) is crucial for accurately measuring the levels of this specific modification in complex biological samples like total RNA digests from cells or tissues. nih.govnih.gov

| Parameter | Without SIL Internal Standard | With SIL Internal Standard (e.g., Guanosine-13C,15N2 6-(O-Methyloxime)) |

| Accuracy | Prone to error from matrix effects and recovery loss. nih.govscispace.com | High, corrects for sample processing and instrument variability. acanthusresearch.comnih.gov |

| Reproducibility | Lower, subject to run-to-run and sample-to-sample variation. nih.gov | High, ratio measurement is robust and consistent. acanthusresearch.comscispace.com |

| Quantification | Relative or semi-quantitative. | Absolute and highly sensitive. oup.comnih.gov |

| Confidence | Lower, potential for undetected assay problems. nih.gov | High, serves as a true proxy for the analyte. nih.gov |

Sample Preparation Optimization for Complex Biological Matrices

The accurate quantification of specific nucleoside adducts from complex biological matrices, such as tissues or cells, is critically dependent on robust and optimized sample preparation. The primary goals of this multi-step process are to isolate the target analytes from a complex mixture, remove interfering substances, and concentrate the sample to a level suitable for sensitive analytical instrumentation. The use of an isotopically labeled internal standard, such as Guanosine-13C,15N2 6-(O-Methyloxime), is integral to this workflow. It is typically introduced at the earliest stage of sample processing to account for analyte loss and variability during extraction, digestion, and purification, thereby ensuring high accuracy and precision in the final measurement. nih.gov

Nucleic Acid Extraction and Enzymatic Digestion Protocols

The initial step in analyzing DNA adducts involves the isolation of nuclear DNA from the biological sample. This purification is essential to remove the vast excess of other cellular components like proteins, lipids, and RNA that would interfere with subsequent analysis. nih.gov Following successful extraction, the purified DNA is subjected to enzymatic digestion.

This digestion process is designed to break down the DNA polymer into its constituent 2'-deoxynucleosides. figshare.com A common protocol involves a sequential enzymatic treatment. Initially, enzymes like DNase I, snake venom phosphodiesterase, and alkaline phosphatase are used to hydrolyze the phosphodiester backbone and the phosphate (B84403) group from the deoxyribose sugar. nih.govfigshare.com The precise conditions, including buffer composition, temperature, and incubation times, must be carefully controlled to ensure complete digestion without degrading the target adducts. The stability of the adducts, which can vary significantly based on their chemical structure, is a key consideration during method development. nih.govnih.gov The isotopically labeled internal standard, Guanosine-13C,15N2 6-(O-Methyloxime), is added to the sample prior to digestion to undergo the exact same processing as the target analyte, enabling accurate correction for any procedural losses.

Solid-Phase Extraction (SPE) for Sample Clean-up

Following enzymatic digestion, the resulting solution contains a mixture of the four canonical deoxynucleosides, the target adduct, the isotopically labeled standard, and residual salts and enzymes. The canonical nucleosides are present in vast excess and can cause ion suppression effects during mass spectrometry analysis. Therefore, a clean-up and enrichment step is required. nih.govresearchgate.net Solid-Phase Extraction (SPE) is a widely used technique for this purpose, valued for its efficiency in removing interfering compounds and concentrating the analytes of interest. thermofisher.com

The general SPE procedure involves four main steps:

Conditioning: The SPE sorbent is prepared by washing it with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer). This activates the stationary phase for sample binding. youtube.com

Loading: The sample digest is loaded onto the SPE cartridge. A slow flow rate is often used to ensure sufficient interaction time between the analytes and the sorbent for optimal retention. youtube.com

Washing: The cartridge is washed with a weak solvent to remove hydrophilic impurities and salts while the analytes of interest remain bound to the sorbent. waters.com

Elution: A stronger organic solvent is used to disrupt the analyte-sorbent interactions and elute the purified and concentrated analytes for collection. thermofisher.comwaters.com

For guanosine adducts, reversed-phase sorbents like C18 or hydrophilic-lipophilic balance (HLB) polymeric materials are commonly employed, which retain compounds based on hydrophobic interactions. researchgate.netmdpi.com The choice of sorbents and solvents is optimized to maximize the recovery of the target adduct and the internal standard while efficiently removing interferences. mdpi.com

Assessment of Analytical Figures of Merit

To ensure that a quantitative method is reliable, accurate, and fit for purpose, it must be validated by assessing key analytical figures of merit. For methods quantifying DNA adducts using an internal standard like Guanosine-13C,15N2 6-(O-Methyloxime), this involves determining the method's sensitivity, linear range, accuracy, precision, and efficiency of sample recovery. nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise (typically with a signal-to-noise ratio of ≥3), while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy (typically with a signal-to-noise ratio of ≥10). nih.gov In the context of DNA adduct analysis, these values are often expressed as the number of adducts per 10^6 to 10^9 normal nucleotides. nih.govnih.gov Ultrasensitive methods, often employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are necessary to detect the low levels of adducts typically found in biological samples. nih.govfigshare.com

The table below presents typical LOD and LOQ values reported in studies for the analysis of various guanosine adducts using LC-MS-based methods, which are representative of the sensitivity achievable in this type of analysis.

| Analyte | Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| dG-C8-PhIP | LC-ESI/MS/MS | Calf Thymus DNA | 1 adduct / 108 bases | 3 adducts / 108 bases | figshare.comresearchgate.net |

| Butadiene-DNA adducts | nLC-nESI-HRMS3 | Human Samples | 1-10 adducts / 109 bases | Not Reported | nih.gov |

Linearity, Accuracy, and Precision

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. It is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis on the plot of instrument response versus concentration. A high coefficient of determination (R²) value, typically >0.99, indicates good linearity. nih.gov

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often evaluated by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery. researchgate.netnih.gov

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samples. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and can be assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). researchgate.net

The use of a stable isotope-labeled internal standard like Guanosine-13C,15N2 6-(O-Methyloxime) is crucial for achieving high accuracy and precision, as it corrects for variations in instrument response and sample processing. nih.govnih.gov

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | nih.gov |

| Accuracy (% Recovery) | 85-115% (varies by concentration) | chromforum.org |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | mdpi.com |

Recovery Rates in Biological Samples

The recovery rate is a measure of the efficiency of an extraction method, indicating the percentage of the analyte of interest that is successfully recovered through the entire sample preparation process. waters.com In the analysis of DNA adducts, this includes nucleic acid extraction, enzymatic digestion, and SPE clean-up. Low or variable recovery can lead to an underestimation of the true adduct level in a sample.

By spiking the sample with Guanosine-13C,15N2 6-(O-Methyloxime) at the very beginning, the recovery of the internal standard can be precisely measured. Since the labeled standard has virtually identical chemical and physical properties to the unlabeled analyte, its recovery rate is assumed to be the same. nih.gov This allows for the correction of any analyte loss during sample workup, ensuring that the final calculated concentration is highly accurate even if the absolute recovery is less than 100%. Studies using optimized SPE methods for similar compounds report high and consistent recovery rates.

| Extraction Method | Matrix | Analytes | Average % Recovery | Reference |

|---|---|---|---|---|

| Oasis PRiME HLB SPE | Plasma | Acidic, neutral, and basic drugs | 98 ± 8% | waters.com |

| Strata-X SPE | Human Plasma | Morphine, Clonidine | ~85% (inferred from accuracy data) | mdpi.com |

Theoretical Considerations and Future Directions

Computational Modeling of Isotope Effects in Guanosine (B1672433) Derivatives

Computational modeling has become an indispensable tool for understanding the subtle yet significant effects of isotopic substitution on the chemical and physical properties of molecules. In the context of guanosine derivatives, theoretical methods, particularly Density Functional Theory (DFT) and coupled-cluster theory, are employed to predict and analyze kinetic isotope effects (KIEs). nih.gov KIEs provide a powerful method for investigating enzymatic transition states and reaction mechanisms, as the substitution of an atom with its heavier isotope can report directly on changes to its bonding environment during the rate-limiting step of a reaction. nih.gov

Computational studies can simulate the vibrational frequencies of both the isotopically light (e.g., ¹²C, ¹⁴N) and heavy (e.g., ¹³C, ¹⁵N) guanosine derivatives in their ground and transition states. These frequencies are then used to calculate the zero-point energies (ZPEs). The difference in ZPE between the isotopic forms is a primary contributor to the KIE. For guanosine derivatives, modeling can elucidate mechanisms of reactions such as DNA damage, enzymatic repair, and the action of nucleoside analogue drugs. chemrxiv.orgchemrxiv.org For instance, modeling the KIE for a reaction involving the cleavage of a bond to a labeled position in Guanosine-13C,15N2 6-(O-Methyloxime) can validate an assumed reaction mechanism, such as hydride transfer. nih.gov The agreement between computed and experimental KIEs serves as a rigorous check on the accuracy of a proposed transition state structure. youtube.com

| Computational Method | Application in Guanosine Derivatives | Key Insights | Relevant Findings |

| Density Functional Theory (DFT) | Calculation of reaction potential energy surfaces and vibrational frequencies. nih.gov | Predicts KIEs, elucidates reaction pathways, and determines the stability of intermediates and transition states. | Used to model oxidation-induced DNA-protein crosslinks involving guanosine. nih.gov |

| Coupled-Cluster Theory | High-accuracy electronic structure calculations for reaction energetics. nih.govnih.gov | Provides benchmark data for calibrating more computationally efficient methods like DFT. | Calibrates DFT-PAW calculations for estimating nuclear volume isotope effects. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of enzymatic reactions involving guanosine in a complex protein environment. | Models the active site quantum mechanically while treating the surrounding protein classically, enabling the study of enzyme KIEs. | Used to study nuclear quantum effects in enzymatic reactions, showing the role of the environment on the KIE. nih.gov |

| RRKM Theory | Calculation of microcanonical rate constants and KIEs from potential energy surfaces. nih.gov | Evaluates the effect of energy distribution on reaction rates and isotope effects. | Calculated a kH/kD ratio of 4-5 for methyl-H abstraction in a guanine (B1146940) model system. nih.gov |

This table summarizes key computational methods used to model isotope effects in guanosine and its derivatives.

Advances in Isotope Labeling Technologies for Complex Biomolecules

The synthesis of specifically labeled biomolecules like Guanosine-13C,15N2 6-(O-Methyloxime) is foundational to their application in advanced research. Isotopic labeling is a technique that involves incorporating stable or radioactive isotopes into molecules to trace their behavior in biological systems. musechem.com Recent decades have seen significant progress in labeling technologies, moving from simple molecules to highly complex structures like nucleosides, nucleotides, and proteins. utoronto.caresearchgate.net

Methods for producing isotopically labeled guanosine can be broadly categorized into chemical synthesis, enzymatic synthesis, and in vivo incorporation. nih.govresearchgate.netnih.gov

Chemical Synthesis: This approach offers precise control over the location of the isotopic labels. researchgate.net For example, methods have been developed for the site-specific synthesis of guanosine labeled with ¹³C at the C8 position and ¹⁵N at the N1, N7, and amino positions. nih.govnih.gov While powerful for creating specific labeling patterns, chemical synthesis can involve multi-step, complex procedures with potentially low yields. researchgate.net

Enzymatic Synthesis: This method uses purified enzymes to construct labeled molecules from simpler, isotopically enriched precursors. It can be highly efficient. For instance, GMP and dGMP labeled with >98% ¹⁵N at the 2-amino group have been produced enzymatically using IMP dehydrogenase and GMP synthetase. nih.gov

In Vivo Labeling: This involves growing cells in media containing isotopically enriched nutrients, such as ¹³C-glucose and ¹⁵N-ammonium chloride. alexotech.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize this principle to label entire proteomes for quantitative mass spectrometry. nih.gov This approach is excellent for producing uniformly labeled biomolecules but offers less control over specific labeling sites compared to chemical synthesis. nih.gov

The development of these technologies has made a wide array of isotopically labeled compounds, including various guanosine isotopologues, more accessible for research. researchgate.netisotope.comisotope.comisotope.com

| Labeling Technology | Description | Advantages | Limitations |

| Chemical Synthesis | Step-wise construction of the molecule from labeled precursors using organic chemistry reactions. nih.gov | High specificity of label position; applicable to any molecule. | Often involves complex, multi-step processes with low overall yields. researchgate.net |

| Enzymatic Synthesis | Use of one or more purified enzymes to catalyze the formation of the target molecule from labeled substrates. nih.gov | High specificity and efficiency; milder reaction conditions. | Requires availability and stability of the necessary enzymes. |

| In Vivo (Metabolic Labeling) | Culturing organisms (e.g., bacteria, cell lines) in media containing stable isotope-enriched nutrients. alexotech.comnih.gov | Labels a wide range of biomolecules simultaneously; good for systems-level analysis. | Limited to actively growing biological samples; less control over specific label placement. nih.gov |

This table compares the primary technologies for isotopic labeling of complex biomolecules.

Integration of Guanosine-13C,15N2 6-(O-Methyloxime) into Multi-Omics Research

Multi-omics approaches aim to capture and integrate data from different levels of biological organization—genomics, transcriptomics, proteomics, and metabolomics—to create a holistic view of a biological system. Stable isotope-labeled compounds are critical for achieving the quantitative accuracy required in these fields, particularly in proteomics and metabolomics. nih.govnih.gov

Guanosine-13C,15N2 6-(O-Methyloxime) serves as an ideal internal standard for mass spectrometry-based quantitative studies. thermofisher.com In metabolomics, the large-scale study of small molecules, the addition of a precise amount of a labeled standard like this one to a sample allows for absolute quantification of its unlabeled, endogenous counterpart. nih.govisotope.com Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization suppression or enhancement effects in the mass spectrometer. nih.govthermofisher.com By measuring the ratio of the analyte to the known quantity of the internal standard, matrix effects can be effectively normalized, enabling accurate comparisons across different samples and studies. thermofisher.com

The dual labeling with both ¹³C and ¹⁵N is particularly advantageous as it provides a significant mass shift from the natural isotopologue, moving the standard's signal to a clear region of the mass spectrum and preventing overlap. nih.gov This strategy simplifies data processing and improves the reliability of metabolite identification and quantification in highly complex biological matrices. nih.gov The integration of stable isotope labeling with metabolomics provides solutions to major challenges in the field, including metabolite identification, quantification, and metabolic flux analysis. nih.gov

Emerging Applications in Chemical Biology and Analytical Chemistry

Beyond its role as an internal standard, the unique properties of Guanosine-13C,15N2 6-(O-Methyloxime) and similar labeled nucleosides are being leveraged for novel applications in chemical biology and analytical chemistry.

In chemical biology, isotopically labeled nucleosides are used as probes to study the mechanisms of complex biological processes. For example, heavy atom isotope effects measured using specifically labeled nucleotides can elucidate the transition states of enzymatic reactions, such as those catalyzed by ribozymes or polymerases. nih.govacs.org These studies provide fundamental insights into how biological catalysts work. Labeled guanosine derivatives can also be used to trace the formation of DNA lesions and DNA-protein crosslinks, which are critical events in mutagenesis and carcinogenesis. nih.gov

In analytical chemistry, the development of robust and sensitive quantitative methods is paramount. Stable isotope-labeled internal standards are the gold standard for techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC/MS). nih.gov The use of Guanosine-13C,15N2 6-(O-Methyloxime) facilitates the development and validation of analytical methods for quantifying guanosine and its modified forms in various biological and environmental samples. The distinct mass signature allows for high selectivity and sensitivity in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments. nih.gov As analytical instrumentation continues to improve in sensitivity, the demand for high-purity, precisely labeled standards will grow, positioning compounds like Guanosine-13C,15N2 6-(O-Methyloxime) at the forefront of quantitative bioscience.

Q & A

Q. What experimental parameters are critical for ensuring the purity of isotopically labeled Guanosine-<sup>13</sup>C,<sup>15</sup>N2 6-(O-Methyloxime) in metabolic studies?

To validate purity, use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic enrichment and structural integrity. For new compounds, provide <sup>13</sup>C and <sup>15</sup>N isotopic abundance data via elemental analysis and isotopic ratio mass spectrometry (IRMS). Ensure purity ≥95% via HPLC with UV/fluorescence detection, referencing retention times against unlabeled analogs .

Q. How should experimental protocols be designed to minimize isotopic dilution in cell culture studies using this compound?

- Use isotope-free growth media to avoid unlabeled guanosine interference.

- Optimize incubation times to ensure isotopic equilibrium while avoiding cellular toxicity.

- Validate uptake via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-specific fragmentation patterns .

Advanced Research Questions

Q. How can methodological discrepancies in nitrogen fixation studies using <sup>15</sup>N-labeled compounds be resolved?

Contamination in commercial <sup>15</sup>N2 gas stocks (e.g., ammonium, nitrate) can inflate fixation rates . Mitigation strategies:

- Pre-treat gas stocks with acid-washing or cryogenic purification .

- Use dissolved <sup>15</sup>N2 instead of bubble methods to reduce equilibration errors (up to −72% underestimation in short incubations) .

- Validate results with acetylene reduction assays to cross-check net vs. gross fixation rates .

Q. What analytical approaches differentiate isotopic effects from experimental artifacts in nucleotide metabolism studies?

- Perform time-course LC-MS/MS to track isotopic incorporation kinetics.

- Use control experiments with unlabeled guanosine to distinguish metabolic turnover from isotopic scrambling.

- Apply isotopomer spectral analysis (ISA) to model isotopic enrichment pathways and identify bottlenecks .

Methodological Challenges and Solutions

Q. How can researchers address contradictions between isotopic tracer data and bulk metabolic flux analyses?

Q. What validation steps are essential for reproducing isotopic labeling studies in independent labs?

- Share supplementary data detailing synthesis protocols, purification steps, and analytical conditions.

- Provide raw spectral data (NMR, MS) in open-access repositories.

- Reference certified standards (e.g., NIST-traceable isotopes) for instrument calibration .

Data Interpretation and Reporting

Q. How should researchers report isotopic enrichment levels to ensure reproducibility?

Q. What statistical methods are appropriate for analyzing low-abundance isotopic signals in complex biological matrices?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.